2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
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Overview
Description
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a chemical compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride typically involves the reaction of dihydrocoumarin with chlorosulfonic acid. The reaction is carried out at low temperatures (0°C) and then warmed to room temperature, followed by extraction with ethyl acetate . This method yields the compound with a moderate yield of 43%.
Chemical Reactions Analysis
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can hydrolyze in the presence of water to form sulfonic acid derivatives.
Scientific Research Applications
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect potassium channels and cyclooxygenase enzymes .
Comparison with Similar Compounds
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct chemical reactivity. Similar compounds include:
- 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
- 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-oxo-3,4-dihydrochromene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFSTMVHKRAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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